molecular formula C16H16N2O4S3 B2623461 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 864976-96-5

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2623461
CAS No.: 864976-96-5
M. Wt: 396.49
InChI Key: BSIIWWUIQOWSTD-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Investigating (Z)-N-(3-(2-Methoxyethyl)-6-(Methylsulfonyl)Benzo[d]Thiazol-2(3H)-Ylidene)Thiophene-2-Carboxamide

The design of this compound is rooted in the demonstrated anticancer activities of benzothiazole and thiophene derivatives. Benzothiazoles are known for their ability to intercalate DNA and inhibit topoisomerases, while thiophene derivatives exhibit kinase inhibitory properties. The hybridization of these scaffolds aims to enhance target selectivity and potency. Key structural features include:

  • Benzothiazole Core : The benzo[d]thiazol-2(3H)-ylidene moiety provides a planar structure conducive to DNA interaction, as evidenced by studies on similar hybrids.
  • Thiophene-Carboxamide Linkage : The thiophene ring introduces conformational flexibility, potentially improving binding to ATP pockets in kinases.
  • Methoxyethyl and Methylsulfonyl Substituents : These groups enhance solubility and modulate electronic properties, which may improve bioavailability and target engagement.

Recent syntheses of analogous compounds, such as 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide , have demonstrated the feasibility of incorporating sulfonamide and carboxamide functionalities into hybrid scaffolds. Computational studies suggest that the methylsulfonyl group in This compound could act as a hydrogen bond acceptor, enhancing interactions with residues in the ATP-binding cleft of kinases like EGFR.

Table 1: Structural Features and Hypothesized Roles in this compound

Structural Feature Hypothesized Role Supporting Evidence
Benzothiazole Core DNA intercalation, topoisomerase inhibition
Thiophene-Carboxamide Kinase inhibition, conformational flexibility
2-Methoxyethyl Substituent Solubility enhancement, reduced plasma protein binding
Methylsulfonyl Group Hydrogen bonding with kinase ATP pockets, electronic modulation

Historical Context of Benzothiazole Derivatives in Drug Discovery

Benzothiazole derivatives have been integral to anticancer drug development since the 1990s. Early breakthroughs included 2-(4-aminophenyl)benzothiazoles , which showed nanomolar potency against breast cancer cell lines. Fluorinated derivatives, such as 3-(5-fluorobenzo[d]thiazol-2-yl)phenol , further demonstrated the importance of halogenation in improving metabolic stability and target affinity.

The evolution toward hybrid scaffolds began with the integration of benzothiazoles with pharmacophores like thiazolidinediones and pyrazoles. For example, 2-amino-3-benzothiazole-4-heterocycle-4H-chromenes synthesized via multicomponent reactions exhibited dual mechanisms of action, combining DNA damage with kinase inhibition. This trend underscores the shift from single-target agents to multifunctional hybrids, a paradigm exemplified by This compound .

Table 2: Milestones in Benzothiazole-Based Drug Discovery

Year Development Impact
1998 Discovery of 2-(4-aminophenyl)benzothiazole as a potent antitumor agent Established benzothiazole as a viable scaffold for oncology.
2005 Fluorinated derivatives (e.g., 5-fluorobenzo[d]thiazol-2-ylphenol ) Highlighted role of halogenation in enhancing bioactivity.
2018 Synthesis of benzothiazole-thiophene hybrids via multicomponent reactions Demonstrated feasibility of hybrid scaffolds for dual-target therapies.
2023 Introduction of methylsulfonyl groups in benzothiazole derivatives Improved kinase inhibition and pharmacokinetic profiles.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S3/c1-22-8-7-18-12-6-5-11(25(2,20)21)10-14(12)24-16(18)17-15(19)13-4-3-9-23-13/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIIWWUIQOWSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, drawing from various studies and findings in the literature.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety
  • A thiophene ring
  • A carboxamide functional group
  • A methylsulfonyl substituent

These structural elements are believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to the compound . The following findings illustrate its efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Disruption of spheroid formation, tubulin interaction
2eHep3B12.58Similar to CA-4, affects microtubule dynamics

These compounds exhibited biomimetic properties similar to Combretastatin A-4 (CA-4), a known anticancer agent, by interfering with microtubule dynamics and inducing cell cycle arrest in cancer cells .

Antioxidant Activity

The antioxidant properties of thiophene derivatives have been investigated using the DPPH assay. The synthesized compounds demonstrated significant free radical scavenging activity, suggesting their potential role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Research has indicated that derivatives of thiophene and benzo[d]thiazole possess notable antibacterial properties. For instance, studies have reported effective inhibition against various bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .

Case Studies

  • Study on Thiophene Carboxamide Derivatives
    • A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity against Hep3B cell lines. Compounds 2b and 2e showed promising results with IC50 values of 5.46 µM and 12.58 µM respectively, indicating their potential as effective anticancer agents .
  • Antioxidant Efficacy Assessment
    • The antioxidant activity was assessed using the DPPH method, where several derivatives exhibited significant scavenging effects. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiophene ring enhanced antioxidant capacity .
  • Antimicrobial Evaluation
    • In a comparative study, various thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antibacterial activity, suggesting a pathway for developing new antimicrobial agents .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Benzothiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds in this class can exhibit significant activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin .
    • A study on related benzothiazole compounds demonstrated that they possess potent antifungal activity as well, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against sensitive fungal strains .
  • Anticancer Properties :
    • Benzothiazole derivatives have shown promise in cancer research, with several studies indicating their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Specific derivatives have been synthesized to target cancer cell lines effectively, showcasing their potential as therapeutic agents in oncology.
  • Anti-inflammatory Effects :
    • Compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide have been evaluated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of benzothiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited superior antibacterial effects against resistant strains of bacteria compared to standard treatments .
  • Cancer Research : In a clinical trial setting, derivatives were tested for their efficacy against specific cancer types. The results showed promising outcomes in inhibiting tumor growth and reducing metastasis in preclinical models, suggesting a potential pathway for future therapeutic developments .

Comparison with Similar Compounds

Structural Analogues in Benzo[d]thiazole Derivatives
  • Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): This compound shares the benzo[d]thiazole scaffold but incorporates a chlorine atom at position 6 and a dihydroxybenzylidene hydrazine group. The presence of chlorine and carboxylate ester contrasts with the target compound’s methylsulfonyl and thiophene carboxamide groups. These differences likely result in divergent solubility and reactivity; for instance, the ester in this analogue may confer higher lipophilicity compared to the polar methylsulfonyl group .
  • 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one ():
    Here, the benzo[d]thiazole ring is substituted with a bulky aromatic group at position 6 and an ethyl group at position 3. The absence of a sulfonyl group reduces electrophilicity, while the methoxyphenyl moiety may enhance π-π stacking interactions in biological targets. The target compound’s methoxyethyl group offers greater conformational flexibility compared to the rigid o-tolyl group in this analogue .

Table 1: Structural Comparison of Benzo[d]thiazole Derivatives

Compound Position 3 Substituent Position 6 Substituent Key Functional Groups
Target Compound 2-Methoxyethyl Methylsulfonyl Thiophene-2-carboxamide
Methyl 6-Chloro-... () Dihydroxybenzylidene Chlorine Carboxylate ester
3-Ethyl-6-... () Ethyl Aromatic group Ketone
Sulfonyl-Containing Analogues
  • Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a triazine ring and methoxy group. While both compounds contain sulfonyl groups, the target’s methylsulfonyl is directly attached to the benzo[d]thiazole, whereas metsulfuron’s sulfonyl bridges a triazine and benzoate ester.
  • Thiadiazole Derivatives (): Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides feature sulfonamide-like linkages but within a thiadiazole scaffold. The target compound’s benzo[d]thiazole core may offer superior metabolic stability compared to thiadiazoles, which are prone to enzymatic degradation .

Table 2: Functional Group and Application Comparison

Compound Core Structure Sulfonyl Group Position Primary Application
Target Compound Benzo[d]thiazole Position 6 Potential pharmaceuticals
Metsulfuron Methyl Ester Benzoate-triazine Bridge between rings Herbicide
Thiadiazole Derivatives 1,3,4-Thiadiazole Linked to carboxamide Antimicrobial/antitumor agents

Q & A

Q. What are the optimized synthetic routes for (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiophene-2-carboxamide precursors and functionalized benzo[d]thiazole intermediates. Key steps include:
  • Reflux in ethanol with anhydrous sodium acetate to promote imine formation (yields ~76%) .
  • Solvent optimization : Ethanol/water (4:1) mixtures improve crystallization .
  • Purification : Reverse-phase HPLC (e.g., using methanol/water gradients) achieves >95% purity, as demonstrated for structurally similar thiazolidinones .

Q. How is the Z-isomer configuration confirmed experimentally?

  • Methodological Answer :
  • NMR spectroscopy : The Z-configuration is confirmed by NOESY correlations between the thiophene carbonyl proton and the methoxyethyl group .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (S=O of methylsulfonyl) align with reported benzo[d]thiazole derivatives .
  • X-ray crystallography (if available): Resolves spatial arrangement, as seen in analogous Z-isomers of thiazolo[3,2-a]pyrimidines .

Q. What purification strategies address solubility challenges during synthesis?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (4:1) to isolate high-purity solids (melting point: 160–162°C) .
  • Flash chromatography : Employ ethyl acetate/hexane gradients (e.g., 1:3 to 1:1) for intermediates with polar substituents .
  • HPLC : C18 columns with acetonitrile/water mobile phases resolve closely related byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer :
  • Substituent variation : Replace the methoxyethyl group with ethoxyethyl or hydroxyethyl to assess steric/electronic effects on bioactivity .
  • Methylsulfonyl modification : Substitute with sulfonamide or sulfonic acid groups to modulate solubility and target binding .
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. What strategies resolve contradictions in biological activity data?

  • Methodological Answer :
  • Dose-response reassessment : Verify activity across a wider concentration range (e.g., 0.1–100 µM) to exclude false negatives .
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation of active analogs .
  • Solubility testing : Measure logP and aqueous solubility; poor solubility may mask efficacy in vitro .

Q. How can computational modeling predict target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., EGFR or PARP) to identify key binding residues .
  • MD simulations : Simulate ligand-protein complexes for 100 ns to assess stability of the Z-isomer in the binding pocket .
  • QSAR models : Corporate electronic descriptors (e.g., HOMO/LUMO) to predict antibacterial potency .

Q. What protocols evaluate metabolic stability in preclinical models?

  • Methodological Answer :
  • Microsomal incubation : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH for 30–60 min; quantify parent compound via LC-MS .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Plasma stability : Incubate in human plasma (37°C, 4 hr) to estimate half-life .

Q. How is the mechanism of action validated for antimicrobial activity?

  • Methodological Answer :
  • Time-kill assays : Monitor bacterial viability over 24 hr to distinguish bacteriostatic vs. bactericidal effects .
  • Membrane permeability : Use SYTOX Green uptake assays to test disruption of Gram-negative outer membranes .
  • Enzyme inhibition : Measure IC₅₀ against dihydrofolate reductase (DHFR) or β-lactamase .

Notes

  • All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
  • Experimental parameters (e.g., solvent ratios, incubation times) should be validated for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.